molecular formula C8H8BrN B1290116 5-Bromo-2-cyclopropylpyridine CAS No. 579475-29-9

5-Bromo-2-cyclopropylpyridine

Cat. No.: B1290116
CAS No.: 579475-29-9
M. Wt: 198.06 g/mol
InChI Key: WLJWEZIWWHAIEM-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Scaffolds

Halogenated pyridines are exceptionally valuable intermediates in organic synthesis. eurekalert.orgkubikat.org The presence of a halogen, such as bromine, on the pyridine ring introduces a reactive handle for a multitude of chemical transformations. These scaffolds are frequently employed as starting materials in nucleophilic substitution reactions and are pivotal for constructing more complex heterocyclic and macrocyclic structures. eurekalert.orgkubikat.org

The position of the halogen atom significantly influences the reactivity of the pyridine ring. For instance, the bromine atom in 5-Bromo-2-cyclopropylpyridine can be readily replaced or utilized in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This versatility allows for the introduction of a wide range of functional groups, making halogenated pyridines indispensable building blocks in the synthesis of complex target molecules. researchgate.net The challenge and importance of regioselective halogenation of pyridines have led to the development of numerous synthetic strategies to access specific isomers required for drug and agrochemical development. chemrxiv.org

The Role of Cyclopropyl (B3062369) Moieties in Molecular Design

The cyclopropyl group, though a simple three-membered ring, imparts a unique set of properties to a molecule that are highly sought after in medicinal chemistry. unl.ptscientificupdate.com Its rigid, planar structure can introduce conformational constraints, helping to lock a molecule into its bioactive conformation and potentially enhancing its binding to a biological target. unl.ptiris-biotech.de This can lead to a significant increase in potency. unl.pt

Furthermore, the cyclopropyl ring often improves a compound's metabolic stability. iris-biotech.de For example, it can be used as a bioisosteric replacement for other groups that are more susceptible to metabolic degradation, such as N-ethyl groups which are prone to oxidation by cytochrome P450 enzymes. iris-biotech.dehyphadiscovery.com The introduction of a cyclopropyl group can also modulate a molecule's lipophilicity and other physicochemical properties, which are crucial for its pharmacokinetic profile. iris-biotech.deacs.org The unique electronic properties of the cyclopropyl group, stemming from its ring strain, allow it to act as an electron-donating group, which can influence the reactivity of an adjacent aromatic system. unl.pt

Overview of this compound in Contemporary Chemical Research

This compound emerges as a significant building block that combines the advantageous features of both halogenated pyridines and cyclopropyl-containing compounds. Its structure, featuring a bromine atom at the 5-position and a cyclopropyl group at the 2-position, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery.

The bromine atom serves as a key site for further functionalization through various cross-coupling reactions, while the cyclopropyl group can confer desirable pharmacokinetic and pharmacodynamic properties to the final product. Research has demonstrated the synthesis of this compound through methods like the Suzuki-Miyaura cross-coupling of 2,5-dibromopyridine (B19318) with a cyclopropyl organometallic reagent.

The compound is a valuable precursor for creating a diverse range of substituted pyridines. For instance, it can be a starting material for producing compounds like 5-Bromo-N-cyclopropylpyridine-2-carboxamide. chemicalbook.comchemicalbook.com The distinct reactivity of the bromo- and cyclopropyl-substituted positions allows for selective and sequential chemical modifications, providing a clear pathway to novel chemical entities with potential therapeutic applications.

Chemical and Physical Properties

Below is a table summarizing some of the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 579475-29-9 epa.govchemuniverse.comfluorochem.co.uk
Molecular Formula C₈H₈BrN chemuniverse.com
Molecular Weight 198.06 g/mol chemuniverse.com
Purity 98% chemuniverse.com
Appearance Solid cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-cyclopropylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c9-7-3-4-8(10-5-7)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJWEZIWWHAIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624690
Record name 5-Bromo-2-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579475-29-9
Record name 5-Bromo-2-cyclopropylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromo 2 Cyclopropylpyridine

Direct Synthesis Strategies

The Sandmeyer reaction is a well-established method for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate. wikipedia.orgucla.edubyjus.com This reaction provides a practical route for the synthesis of bromopyridines, which are precursors to 5-Bromo-2-cyclopropylpyridine. The process is fundamentally a two-step sequence involving diazotization followed by a copper(I)-catalyzed halogenation. byjus.com

The efficiency of the Sandmeyer reaction is highly dependent on the careful control of reaction parameters during both the diazotization and halogenation stages. The initial step, diazotization of an aminopyridine, is typically performed in a strong acidic medium, such as hydrobromic acid, using a diazotizing agent like sodium nitrite (B80452). jk-sci.com Maintaining a low temperature, generally between 0 and 5°C, is crucial for the stability of the resulting diazonium salt. researchgate.net

In the subsequent halogenation step, a copper(I) bromide catalyst is introduced to facilitate the displacement of the diazonium group with a bromine atom. jk-sci.com The choice of solvent and temperature during this stage is critical for maximizing the yield of the desired bromopyridine.

ParameterConditionRationale
Diazotizing Agent Sodium Nitrite (NaNO₂)An effective and common reagent for the formation of diazonium salts from primary aromatic amines. jk-sci.com
Acidic Medium Hydrobromic Acid (HBr)Serves as both the proton source for the diazotization and the bromide ion source for the subsequent halogenation.
Temperature 0–5 °CLow temperatures are essential to ensure the stability of the often-unstable pyridine (B92270) diazonium intermediate. researchgate.net
Halogenation Catalyst Copper(I) Bromide (CuBr)Catalyzes the radical-nucleophilic aromatic substitution, enabling the introduction of the bromine atom. wikipedia.org

The application of the Sandmeyer reaction to pyridine derivatives is not without its challenges, primarily stemming from the inherent instability of pyridine diazonium intermediates. masterorganicchemistry.com These intermediates are known to be thermally unstable and can be explosive in their solid state. researchgate.net The electron-deficient nature of the pyridine ring can further destabilize the diazonium salt, making it prone to decomposition. researchgate.net This instability necessitates strict temperature control throughout the reaction sequence to prevent unwanted side reactions and ensure safety. researchgate.net

Modern synthetic chemistry offers powerful alternatives to classical methods through transition metal-catalyzed cross-coupling reactions. These techniques provide versatile and efficient pathways for the formation of carbon-carbon bonds, enabling the direct introduction of the cyclopropyl (B3062369) group onto the pyridine scaffold.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organohalide. nih.gov This method is particularly attractive for the synthesis of cyclopropylpyridines due to the commercial availability of cyclopropylboronic acid and the mild reaction conditions that tolerate a wide range of functional groups. nih.govaudreyli.com

The reaction typically employs a palladium catalyst, such as Pd(dppf)Cl₂, in the presence of a base to facilitate the coupling of a bromopyridine with cyclopropylboronic acid. nih.gov The choice of solvent, base, and ligand can significantly influence the reaction's efficiency.

ComponentExampleRole
Palladium Catalyst Pd(dppf)Cl₂Catalyzes the key steps of the reaction: oxidative addition, transmetalation, and reductive elimination. nih.gov
Boron Reagent Cyclopropylboronic acidServes as the source of the cyclopropyl group. audreyli.com
Base Potassium Phosphate (K₃PO₄)Activates the boronic acid for the transmetalation step. mdpi.com
Solvent DioxaneA common solvent for Suzuki-Miyaura coupling reactions. nih.gov

The Negishi coupling presents another powerful transition metal-catalyzed method for the formation of C-C bonds, in this case between an organozinc compound and an organohalide. orgsyn.org This reaction is known for its high yields, mild conditions, and tolerance of various functional groups. orgsyn.org For the synthesis of this compound, a dihalopyridine can be selectively coupled with a cyclopropylzinc reagent.

The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0). organic-chemistry.org The higher reactivity of the 2-position in 2,5-dibromopyridine (B19318) allows for a regioselective coupling with the cyclopropylzinc reagent, leading to the desired product.

Transition Metal-Catalyzed Cross-Coupling Approaches

Synthesis via Precursor Functionalization

One potential pathway to this compound involves the derivatization of an aminocyclopropylpyridine precursor, such as 2-cyclopropyl-5-aminopyridine. This method typically employs a Sandmeyer-type reaction, a well-established transformation in aromatic chemistry for the conversion of amino groups to various functionalities, including halogens. nih.govresearchgate.net

The process commences with the diazotization of the amino group on the pyridine ring. This is achieved by treating the aminocyclopropylpyridine with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid or sulfuric acid, at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt. google.com

Reaction Scheme: Sandmeyer Reaction for this compound

Step Reactants Reagents Intermediate/Product
1. Diazotization 2-cyclopropyl-5-aminopyridine Sodium Nitrite, Hydrochloric Acid 2-cyclopropylpyridine-5-diazonium chloride
2. Bromination 2-cyclopropylpyridine-5-diazonium chloride Copper(I) Bromide This compound

This method offers a reliable means of introducing bromine at a specific position on the pyridine ring, dictated by the initial placement of the amino group.

An alternative and more direct approach is the selective bromination of a 2-cyclopropylpyridine (B3349194) precursor. The success of this strategy hinges on controlling the regioselectivity of the electrophilic aromatic substitution reaction on the pyridine ring, which can be challenging due to the inherent electronic properties of the heterocycle. researchgate.net

The use of N-Bromosuccinimide (NBS) is a widely employed method for the bromination of aromatic and heteroaromatic compounds. researchgate.netchemicalbook.commanac-inc.co.jp The reaction conditions, particularly the solvent and the presence of catalysts or activators, can significantly influence the position of bromination. For the synthesis of this compound, the reaction would be performed on 2-cyclopropylpyridine. The cyclopropyl group at the 2-position is expected to influence the directing effect of the bromination, favoring substitution at the 5-position.

Table of Brominating Agents and Conditions for Pyridine Derivatives

Brominating Agent Solvent Conditions Notes
N-Bromosuccinimide (NBS) Acetonitrile 0-5 °C Offers good regioselectivity for some aminopyridines. chemicalbook.com
N-Bromosuccinimide (NBS) Acetic Acid Room Temperature A common solvent for bromination of pyridines. researchgate.net
Bromine Oleum >300 °C Harsh conditions, typically leads to 3-bromination. researchgate.net
Phosphorous Oxybromide - - Used for bromination of pyridine N-oxides. researchgate.net

Another strategy to achieve selective bromination involves the initial conversion of the 2-cyclopropylpyridine to its corresponding N-oxide. The N-oxide functionality alters the electronic distribution within the pyridine ring, activating it for electrophilic attack, often with different regioselectivity compared to the parent pyridine. researchgate.netresearchgate.net The bromination of the N-oxide can then be carried out, followed by a deoxygenation step to yield the desired this compound.

Scalable Synthetic Routes and Process Chemistry Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on scalability, safety, cost-effectiveness, and environmental impact.

For large-scale production, the choice of raw materials is critical. A synthetic route that utilizes readily available and inexpensive starting materials is highly desirable. google.com For instance, a process starting from a simple pyridine derivative that can be efficiently functionalized in a few high-yielding steps would be economically advantageous.

The diazotization route, while effective, involves the handling of potentially unstable diazonium salts, which requires strict temperature control and specialized equipment on an industrial scale. google.com Direct bromination, on the other hand, might be a more straightforward process, provided that the regioselectivity can be consistently controlled to minimize the formation of unwanted isomers, which would necessitate costly and complex purification procedures.

Process optimization is a continuous effort in chemical manufacturing to improve efficiency and reduce costs. For the synthesis of this compound, several parameters can be optimized.

In a direct bromination approach, a key area for optimization is the reaction conditions to maximize the yield of the desired 5-bromo isomer. This can involve screening different brominating agents, solvents, reaction temperatures, and catalysts. The goal is to achieve high conversion of the starting material with minimal formation of byproducts.

Table of Potential Process Optimization Parameters

Parameter Objective Potential Approaches
Raw Material Cost Reduce overall production cost Source cheaper starting materials; develop a more convergent synthesis.
Reaction Yield Increase the output of the desired product Optimize reaction temperature, concentration, and catalyst loading.
Regioselectivity Minimize the formation of isomers Screen different brominating agents and solvent systems.
Cycle Time Increase production throughput Optimize reaction kinetics; streamline work-up and purification steps.
Waste Reduction Minimize environmental impact and disposal costs Develop catalytic processes; recycle solvents and reagents where feasible.

Chemical Reactivity and Transformation of 5 Bromo 2 Cyclopropylpyridine

Nucleophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) on the pyridine (B92270) ring is a significant pathway for functionalization. The reactivity of halogenated pyridines in SNAr reactions is highly dependent on the position of the halogen and the nature of other substituents on the ring.

Reactivity of the Bromine Atom towards Various Nucleophiles

The bromine atom at the 5-position of the pyridine ring in 5-Bromo-2-cyclopropylpyridine is generally less susceptible to direct nucleophilic displacement compared to halogens at the 2-, 4-, or 6-positions. The electron-withdrawing nitrogen atom activates the ring towards nucleophilic attack, but this effect is most pronounced at the ortho (2,6) and para (4) positions. Consequently, forcing conditions, such as high temperatures or the use of highly reactive nucleophiles, are often required to achieve substitution at the 5-position.

Studies on related brominated pyridines show that reactivity towards nucleophiles like ammonia (B1221849) is position-dependent. For instance, in 2,4,6-tribromopyridine, nucleophilic attack by ammonia preferentially occurs at the 4-position, which carries the highest positive electrical charge. researchgate.net In contrast, the 5-position (meta to the nitrogen) is less activated. The order of halide leaving group ability in many SNAr reactions is F > Cl ≈ Br > I, which is considered evidence for a mechanism where the initial addition of the nucleophile is the rate-controlling step. nih.gov However, reactions involving pyridinium (B92312) ions have shown different reactivity orders, suggesting that the mechanism can be complex and influenced by subsequent steps like deprotonation of an intermediate. nih.gov

Influence of Pyridine Nitrogen and Cyclopropyl (B3062369) Group on Regioselectivity

The regioselectivity of nucleophilic attack is dictated by the electronic properties of the pyridine ring and its substituents.

Pyridine Nitrogen: The nitrogen atom is the most significant electronic feature of the pyridine ring. Its powerful electron-withdrawing inductive effect deactivates the entire ring to electrophilic attack but activates it for nucleophilic attack. This activation is transmitted through resonance stabilization of the negatively charged intermediate (Meisenheimer complex), which is most effective when the attack occurs at the 2-, 4-, or 6-positions. The attack at the 3- or 5-position does not allow the negative charge to be delocalized onto the nitrogen atom, resulting in a less stable intermediate and consequently, lower reactivity at these sites.

Cyclopropyl Group: The cyclopropyl group at the 2-position exerts its own electronic and steric influence. Electronically, cyclopropyl groups can donate electron density to an adjacent π-system through their "bent" sigma bonds, which have some character of π-bonds. This slight electron-donating nature could further decrease the electrophilicity of the pyridine ring, making direct nucleophilic substitution at the 5-position even less favorable compared to an unsubstituted bromopyridine. Sterically, the cyclopropyl group can hinder the approach of nucleophiles to the adjacent 3-position, but its effect on the remote 5-position is minimal.

Therefore, the combination of the meta-position of the bromine relative to the nitrogen and the potential electron-donating effect of the cyclopropyl group makes direct nucleophilic substitution at the bromine atom of this compound a challenging transformation.

Advanced Transition Metal-Catalyzed Reactions

The C-Br bond at the 5-position of this compound is an excellent handle for a wide array of transition metal-catalyzed cross-coupling reactions. These methods have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net

Palladium-Mediated Coupling Reactions

Palladium catalysis is the most established and versatile method for the functionalization of aryl and heteroaryl halides. fiveable.me The C-Br bond in this compound readily participates in the key oxidative addition step to a Pd(0) complex, initiating the catalytic cycle. libretexts.org The general reactivity order for halogens in these reactions is I > Br > Cl, making bromo derivatives like the title compound ideal substrates. fiveable.melibretexts.org

Several types of palladium-catalyzed reactions are applicable:

Reaction Name Coupling Partner Bond Formed Typical Catalyst/Ligand System
Suzuki-Miyaura Organoboron compounds (e.g., boronic acids/esters)C-CPd(PPh₃)₄, Pd(OAc)₂/SPhos
Heck AlkenesC-C (alkenyl)Pd(OAc)₂, PdCl₂
Sonogashira Terminal alkynesC-C (alkynyl)PdCl₂(PPh₃)₂/CuI
Buchwald-Hartwig Amines, amides, alcoholsC-N, C-OPd₂(dba)₃/BINAP, XPhos
Stille Organotin compoundsC-CPd(PPh₃)₄

The Suzuki-Miyaura coupling, in particular, is widely used for preparing biaryl and heteroaryl-aryl compounds due to its tolerance of a wide range of functional groups and generally high yields. mdpi.com For instance, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst like Pd(PPh₃)₄. mdpi.com Similar reactivity is expected for this compound, allowing for the introduction of diverse aryl or heteroaryl substituents at the 5-position.

Copper-Catalyzed Transformations, including N-Arylation

Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variations, are powerful methods for forming C-N, C-O, and C-S bonds. nih.govmdpi.com These reactions are especially valuable for the N-arylation of amides, imidazoles, and other nitrogen heterocycles. nih.govrsc.org The process typically involves a Cu(I) catalyst, a ligand, and a base.

The N-arylation of nitrogen-containing nucleophiles with this compound can be achieved using catalyst systems such as CuI with simple chelating ligands like 1,2-diamines or amino acids. nih.govresearchgate.net These reactions are often milder than traditional Ullmann conditions and show broad substrate scope. nih.gov For example, the copper-catalyzed N-arylation of imidazoles with aryl bromides can be greatly accelerated by using inexpensive and air-stable copper salts in combination with simple ligands, proceeding under relatively mild conditions (50-82 °C). nih.gov The reaction of 5-bromo-2-iodopyridine (B1269129) with amines has been shown to proceed selectively at the more reactive iodine position, highlighting the utility of copper catalysis in selective transformations of dihalopyridines. mdpi.com

Table of Common Copper-Catalyzed N-Arylation Conditions

Nucleophile Copper Source Ligand Base Solvent
ImidazolesCuI, Cu₂OSchiff bases, DiaminesK₂CO₃, Cs₂CO₃Dioxane, DMF
AmidesCuIAmino acids (e.g., L-proline derivatives)K₃PO₄, K₂CO₃Toluene, Dioxane
AminesCuI1,10-PhenanthrolineK₂CO₃, t-BuOKDMF, Toluene

Emerging Iron-Catalyzed Methodologies for Pyridine Derivatives

Iron-catalyzed cross-coupling has emerged as a cost-effective and environmentally benign alternative to palladium- and copper-based systems. While still a developing field, iron catalysts have shown promise in mediating various coupling reactions of aryl halides. These reactions often proceed via radical pathways or through the formation of organoiron intermediates.

For pyridine derivatives, iron catalysis represents a frontier in synthetic methodology. While specific examples using this compound are not yet widely reported, the broader applicability of iron catalysis to aryl halides suggests its potential. Iron-catalyzed methodologies that could be applicable include:

Iron-catalyzed C-C coupling: Reactions resembling Suzuki or Kumada couplings using Grignard reagents or other organometallics as coupling partners.

Iron-catalyzed C-N and C-O coupling: Cross-coupling with amines and alcohols, providing an alternative to the Buchwald-Hartwig and Ullmann reactions.

Iron-catalyzed cycloadditions: The use of iron catalysts to mediate reactions like [2+2] cycloadditions with alkenes, offering pathways to novel carbocyclic structures. dntb.gov.ua

The development of robust and broadly applicable iron-catalyzed methods for the functionalization of brominated pyridines is an active area of research, promising more sustainable synthetic routes in the future.

Oxidative C-H Functionalization

While specific studies on the oxidative C-H functionalization of this compound are not extensively documented in peer-reviewed literature, the reactivity can be inferred from established principles of C-H activation on related pyridine and cyclopropane (B1198618) systems. The molecule presents several potential sites for such reactions, including the C3, C4, and C6 positions of the pyridine ring and the C-H bonds of the cyclopropyl moiety.

Palladium-catalyzed C-H activation is a prominent strategy for functionalizing pyridine rings. nih.govmdpi.com In principle, the pyridine nitrogen can act as a directing group to facilitate metallation at the C6 position. However, this position is already substituted with the cyclopropyl group. Therefore, functionalization would likely be directed to other positions. Recent advancements have shown that remote C-H functionalization at the C5-position of N-(alkyl)pyrimidin-2-amines can occur, suggesting that C-H activation at positions meta to the nitrogen is feasible. nih.gov

The cyclopropyl group itself is a site for potential C-H functionalization. Palladium(II)-catalyzed enantioselective arylation of cyclopropyl C-H bonds has been demonstrated for substrates like cyclopropylmethylamines, utilizing mono-N-protected amino acid (MPAA) ligands. google.com Such reactions proceed via a Pd(II)/Pd(IV) catalytic cycle and offer a pathway to chiral cis-aryl-cyclopropylamines. google.com This precedent suggests that the C-H bonds on the cyclopropyl ring of this compound are susceptible to activation, potentially competing with C-H sites on the pyridine ring. The regioselectivity would likely depend on the directing group employed and the specific catalytic system.

Another relevant transformation is the oxidation of the pyridine nitrogen itself. In a patented synthesis, this compound was treated with 3-chlorobenzoperoxoic acid to afford this compound 1-oxide, demonstrating that the nitrogen atom is susceptible to oxidation without disrupting the core structure. ambeed.com

Application of Organometallic Reagents (e.g., Grignard)

The carbon-bromine bond at the C5 position is the most common site for transformations involving organometallic reagents. This functionality allows this compound to act as an electrophilic partner in a variety of cross-coupling reactions or to be converted into a nucleophilic organometallic species.

Grignard and Organozinc Reagents: The synthesis of this compound itself often employs organometallic reagents. One patented method involves the reaction of 2,5-dibromopyridine (B19318) with a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) in the presence of zinc(II) chloride and a palladium catalyst (PdCl₂dppf). This reaction proceeds via an initial formation of a cyclopropylzinc species, which then couples to the C2 position of the dibromopyridine, selectively displacing one of the bromine atoms. ambeed.comgoogleapis.com

Palladium-Catalyzed Cross-Coupling Reactions: this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

Miyaura Borylation/Suzuki Coupling: The compound can be readily converted into its corresponding boronic ester, a key intermediate for subsequent Suzuki couplings. A patented procedure describes the reaction of this compound with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst (PdCl₂dppf) and potassium acetate (B1210297) to yield 2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. google.com This boronic ester can then be coupled with various aryl or heteroaryl halides. Alternatively, this compound can act as the halide partner in Suzuki couplings with various arylboronic acids. google.comacs.org These reactions are fundamental in the synthesis of complex biaryl structures found in pharmaceuticals. google.com

Below is a table summarizing typical conditions for organometallic reactions involving this compound as documented in patent literature.

Reaction TypeReactantsCatalyst/ReagentsProductYieldReference
Negishi-type Coupling2,5-Dibromopyridine, Cyclopropylmagnesium bromideZnCl₂, PdCl₂dppfThis compound50% ambeed.com
Miyaura BorylationThis compound, Bis(pinacolato)diboronPdCl₂dppf, KOAc2-Cyclopropyl-5-(pinacolborane)pyridineNot specified google.com
Suzuki CouplingThis compound, Arylboronic acidPd catalyst, Base5-Aryl-2-cyclopropylpyridineNot specified google.comacs.org

Stereochemical Aspects of Cyclopropyl Ring Transformations

The cyclopropyl ring is a key structural motif that introduces specific conformational constraints and stereochemical properties to the molecule. While the ring is often stable under many reaction conditions, such as palladium-catalyzed couplings, its transformations can lead to the formation of new stereocenters.

The synthesis of pyridyl cyclopropanes can be achieved with high stereoselectivity. Biocatalytic strategies using hemoproteins have been developed for the asymmetric cyclopropanation of olefins, providing access to pyridine-functionalized cyclopropanes with high diastereo- and enantioselectivity. wpmucdn.comnih.gov These methods highlight the ability to construct the pyridyl-cyclopropane linkage in a stereocontrolled manner, which is crucial for medicinal chemistry applications. wpmucdn.com

While the stereoselective synthesis of such compounds is established, the stereoselective transformation of the pre-existing cyclopropyl ring in a molecule like this compound is less documented. However, principles from related systems can be applied. Reactions that involve the opening of the strained three-membered ring are inherently stereochemical. For instance, Lewis acid-catalyzed intramolecular rearrangement of related tetrahydrofuran (B95107) systems can lead to the formation of substituted pyrrolidines as single diastereomers, involving an Sₙ2-type nucleophilic attack that results in a complete inversion of configuration at a stereocenter. nih.gov

Hypothetically, if the cyclopropyl ring of this compound were to undergo a transformation, such as a diastereoselective ring-opening or addition, the stereochemical outcome would be influenced by the adjacent pyridine ring. The pyridine nitrogen could coordinate to a metal catalyst or reagent, directing its approach from one face of the cyclopropane ring over the other, thereby controlling the formation of new stereocenters relative to the plane of the heterocycle.

Mechanistic Investigations and Computational Studies

Reaction Pathway Elucidation for this compound Transformations

The mechanisms of the primary transformations of this compound are well-understood from extensive studies on organometallic chemistry.

The palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, follow a well-established catalytic cycle. For this compound, the cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. The next step is transmetalation , where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. The final step is reductive elimination , where the two organic fragments are coupled to form the new C-C bond, yielding the final product and regenerating the Pd(0) catalyst.

The Miyaura borylation reaction follows a similar pathway. After oxidative addition of the C-Br bond to Pd(0), the resulting Pd(II) complex undergoes transmetalation with the diboron (B99234) reagent. Reductive elimination then forms the C-B bond and regenerates the Pd(0) catalyst.

The formation of this compound via the Negishi-type coupling of 2,5-dibromopyridine also involves a palladium catalytic cycle. A key initial step is the transmetalation of the cyclopropyl group from the Grignard/zinc reagent to the palladium catalyst. This is followed by oxidative addition of the C-Br bond at the 2-position of the pyridine ring and subsequent reductive elimination to form the 2-cyclopropyl-5-bromopyridine product. The selectivity for reaction at the C2 position over the C5 position is characteristic of such couplings with dihalopyridines.

Electronic Structure Analysis via Density Functional Theory (DFT)

The electronic nature of the pyridine ring is significantly modulated by the two substituents.

Bromine (at C5): The bromine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). It has a weak electron-donating mesomeric effect (+M) due to its lone pairs, but for halogens, the inductive effect typically dominates. This withdrawal of electron density deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the bromine.

Cyclopropyl (at C2): The cyclopropyl group is known to be electron-donating. Its strained sigma bonds have significant p-character, allowing them to donate electron density to an adjacent π-system, a property often compared to that of a vinyl group. This donation activates the pyridine ring.

DFT calculations on related brominated pyridine derivatives, such as ethyl 5-amino-2-bromoisonicotinate, have been used to calculate frontier molecular orbitals (HOMO and LUMO). mdpi.com The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For a molecule like this compound, the electron-donating cyclopropyl group would raise the HOMO energy, while the electron-withdrawing pyridine ring and bromine atom would lower the LUMO energy. The net effect would likely be a relatively small HOMO-LUMO gap, indicating a reactive molecule.

Molecular Electrostatic Potential (MEP) maps, generated via DFT, visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would show a region of high positive potential (blue) near the pyridine nitrogen's hydrogen-bonding domain and the C-Br bond, indicating susceptibility to nucleophilic attack. Conversely, regions of negative potential (red) would be localized on the nitrogen atom itself, highlighting its basicity and ability to coordinate with metal catalysts.

The table below summarizes the expected electronic influence of the substituents on the pyridine ring.

SubstituentPositionInductive EffectMesomeric EffectOverall Effect on RingPredicted Impact on Reactivity
CyclopropylC2Weakly donatingDonating (+M-like)Electron-donatingActivates ring towards electrophilic attack; influences regioselectivity of metallation.
BromoC5Strongly withdrawing (-I)Weakly donating (+M)Electron-withdrawingDeactivates ring towards electrophilic attack; activates C-Br bond for oxidative addition and nucleophilic substitution.

Applications of 5 Bromo 2 Cyclopropylpyridine in Organic Synthesis

As a Key Building Block for Complex Chemical Structures

The carbon-bromine (C-Br) bond at the 5-position of the pyridine (B92270) ring is the primary site for strategic functionalization, enabling significant diversification of the core scaffold. This bond is readily activated by transition metal catalysts, particularly palladium, facilitating a wide range of cross-coupling reactions. One of the most common and powerful applications is its conversion into a boronate ester, which then serves as a versatile intermediate for subsequent Suzuki-Miyaura coupling reactions.

This two-step approach is frequently documented in patent literature for the synthesis of pharmaceutical intermediates. For instance, 5-Bromo-2-cyclopropylpyridine is reacted with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004), in the presence of a palladium catalyst to yield 2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. google.comacs.org This boronate ester can then be coupled with various aryl or heteroaryl halides to create complex biaryl structures, which are common motifs in drug candidates. google.com This strategy allows for the late-stage introduction of diverse molecular fragments, which is highly advantageous in drug discovery programs for exploring structure-activity relationships.

Detailed findings from patent literature highlight specific conditions for this transformation, demonstrating its reliability and importance as a synthetic tool. acs.org

Table 1: Borylation of this compound via Palladium-Catalyzed Cross-Coupling This table is interactive. Users can sort columns to compare reaction parameters.

Coupling Partner Catalyst Base Solvent Temp. (°C) Yield Reference

This functionalization of the C-Br bond is a cornerstone of its utility, transforming a simple halopyridine into a powerful building block for constructing complex molecules. google.comacs.org

Once the C-Br bond has been functionalized, typically as a boronate ester, the 2-cyclopropylpyridine (B3349194) moiety can be readily incorporated into larger, often polycyclic, heterocyclic systems. The subsequent Suzuki coupling allows for the precise and efficient formation of C-C bonds between the pyridine ring and other aromatic or heteroaromatic rings.

This methodology is a key step in the synthesis of inhibitors for biological targets such as indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune response modulation. google.com In these synthetic routes, the cyclopropylpyridine unit is coupled with other heterocyclic fragments to assemble the final complex drug molecule. Similarly, this building block is used to prepare substituted heterocyclic sulfonamides that act as TRPA1 modulators, which are targets for treating pain and inflammation. mdpi.com The robustness of the Suzuki reaction and the stability of the cyclopropylpyridine moiety ensure that this structural unit can be reliably integrated into diverse and complex heterocyclic frameworks, demonstrating its significance in the assembly of novel bioactive compounds. google.commdpi.com

Contribution to Novel Synthetic Methodologies

The application of this compound extends beyond its use as a simple building block; its reactivity profile makes it a suitable candidate for the development of advanced synthetic methods aimed at increasing molecular complexity in an efficient manner.

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. Multicomponent reactions (MCRs) are similar in that three or more reactants combine in a one-pot procedure to form a product containing substantial portions of all reactants. These strategies are highly valued for their atom and step economy.

While specific examples of this compound being directly utilized in published cascade or multicomponent reactions are not extensively documented, its structure is well-suited for such applications. The presence of a modifiable C-Br bond and a basic nitrogen atom within the pyridine ring offers multiple reactive sites that could be exploited in the design of novel cascade or multicomponent processes. For example, an initial cross-coupling reaction at the bromine site could be designed to introduce a functional group that then participates in an intramolecular cyclization involving the pyridine ring or adjacent substituents, forming complex polycyclic systems in a single step.

Sustainable or "green" chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of bromopyridine synthesis and functionalization, this includes developing more efficient catalytic systems, using environmentally benign solvents, and minimizing waste.

The palladium-catalyzed reactions involving this compound are central to its application. Advances in sustainable chemistry aim to improve these processes. mdpi.com This includes the development of highly active catalysts that can be used at very low loadings, catalyst systems that operate in greener solvents like water or biorenewable solvents, and the creation of recyclable catalysts, such as palladium nanoparticles supported on various materials. mdpi.com While the syntheses reported in patent literature often prioritize yield and scalability using established methods, the principles of sustainable chemistry are increasingly being applied to the synthesis of valuable intermediates like bromopyridines. The goal is to make the production of these key building blocks more efficient and environmentally responsible, which is a critical consideration for large-scale manufacturing in the pharmaceutical industry.

Research Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Biologically Active Molecules

The unique structural attributes of 5-Bromo-2-cyclopropylpyridine, namely the presence of a reactive bromine atom and a cyclopropyl (B3062369) group on the pyridine (B92270) ring, make it a valuable building block in the synthesis of complex organic molecules with potential therapeutic properties.

Generation of Pyridine-Based Pharmacophores

The pyridine ring is a fundamental component of numerous approved drugs, acting as a versatile pharmacophore that can engage in various biological interactions. The this compound moiety serves as a template for generating novel pyridine-based pharmacophores. The bromine atom at the 5-position is particularly amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the strategic introduction of diverse aryl or heteroaryl substituents, leading to the creation of extensive libraries of novel compounds. For instance, palladium-catalyzed Suzuki cross-coupling reactions are commonly employed with bromopyridine derivatives to synthesize more complex molecules with potential biological activities, including anti-thrombolytic and biofilm-inhibiting properties. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Such studies guide the rational design of more potent and selective drugs.

Positional Isomer Effects on Biological Activity (e.g., 2-, 3-, 4-Bromo-cyclopropylpyridines)

The position of the bromine atom on the cyclopropylpyridine ring can significantly impact the biological activity of its derivatives. While specific comparative studies on 2-, 3-, and 4-bromo-cyclopropylpyridines are not extensively documented in publicly available literature, the principle of positional isomerism is a well-established factor in SAR. The electronic and steric environment of the bromine atom changes with its position, which in turn affects its reactivity in synthetic transformations and the way the final molecule interacts with its biological target. For example, in other classes of pyridine derivatives, the position of halogen substituents has been shown to influence their anti-proliferative activity. googleapis.com

Functional Group Modifications and Their Pharmacological Impact

The modification of functional groups on derivatives of this compound is a key strategy in lead optimization. The bromine atom can be replaced with a wide array of functional groups through various chemical reactions. The introduction of different substituents can alter the molecule's size, shape, polarity, and hydrogen bonding capacity, all of which can have a profound impact on its pharmacological properties. For instance, the conversion of a bromo-substituent to other functional groups can modulate the anti-proliferative and anti-migration effects of compounds in cancer cell lines. mdpi.com

The following table illustrates the potential impact of functional group modifications on the pharmacological properties of a hypothetical series of 5-substituted-2-cyclopropylpyridine derivatives, based on general principles of medicinal chemistry.

R-Group at 5-positionPotential Pharmacological Impact
-Br (original)Starting point for further synthesis
-ArylCan enhance binding through pi-stacking interactions
-NH2May act as a hydrogen bond donor, improving solubility and target binding
-COOHCan introduce a negative charge, potentially interacting with positively charged residues in a target protein
-CF3Can improve metabolic stability and membrane permeability

Intermediate in Pharmaceutical Synthesis

Perhaps the most significant role of this compound is as an intermediate in the synthesis of more complex pharmaceutical compounds. Halogenated pyridines, such as 5-Bromo-2-chloropyridine, are widely used as building blocks for a variety of drugs, including antiviral, anti-inflammatory, and anticancer agents. nbinno.com Similarly, this compound serves as a versatile precursor, enabling the construction of intricate molecular architectures. Its utility as a synthetic intermediate is highlighted in various patents for the preparation of novel compounds for therapeutic use. The reactivity of the bromine atom allows for its displacement or participation in coupling reactions to build the core structures of potential new medicines.

The following table lists compounds that are structurally related to this compound and their roles as pharmaceutical intermediates, illustrating the general utility of this class of compounds.

CompoundRole
5-Bromo-2-chloropyridineIntermediate for antiviral, anti-inflammatory, and anticancer drugs. nbinno.com
5-Bromo-2-methylpyridineIntermediate for medicines, organic synthesis, and other chemical industries. google.com
5-Bromo-2,4-dichloropyridineIntermediate for various medicines. google.com
5-Bromo-2-nitropyridineIntermediate in the pharmaceutical industry. chemicalbook.com

Development of Preclinical and Clinical Drug Candidates

There is no available scientific literature or patent information that details the use of this compound as a starting material or intermediate in the synthesis of any preclinical or clinical drug candidates. Extensive searches of chemical and pharmaceutical databases have not yielded specific research findings related to this compound's progression through the drug discovery pipeline.

Role in Synthesis of Specific Therapeutic Agents (e.g., DHODH inhibitors and related SGLT2 inhibitor intermediates)

Similarly, a direct role for this compound in the synthesis of Dihydroorotate dehydrogenase (DHODH) inhibitors or Sodium-glucose cotransporter-2 (SGLT2) inhibitors could not be substantiated through available research. While the synthesis of both DHODH and SGLT2 inhibitors often involves heterocyclic scaffolds like pyridine and pyrimidine, and the incorporation of small, rigid groups such as cyclopropyl moieties is a known strategy in medicinal chemistry to enhance potency and metabolic stability, no specific synthetic routes employing this compound for these targets have been published.

Applications in Agrochemical Research

Development of Active Ingredients for Crop Protection Products

The 5-bromopyridine scaffold is a key intermediate in the synthesis of a variety of active ingredients used in crop protection. The bromine atom at the 5-position serves as a versatile handle for introducing further chemical diversity through various cross-coupling reactions, enabling the creation of a wide array of derivatives with potential herbicidal, fungicidal, or insecticidal properties.

For instance, the related compound, 5-Bromo-2-chloropyridine, is a known precursor in the synthesis of prominent agrochemicals. It serves as a building block for the herbicide Fluazifop-p-butyl, which is used to control grass weeds in broadleaf crops, and the broad-spectrum fungicide Azoxystrobin. This highlights the importance of the 5-bromopyridine moiety in creating potent and commercially successful crop protection products.

The introduction of a cyclopropyl (B3062369) group at the 2-position of the pyridine (B92270) ring in 5-Bromo-2-cyclopropylpyridine can be a strategic design element. The cyclopropyl group is a well-known bioisostere for various functional groups and can confer several advantageous properties to a molecule. These include enhanced metabolic stability, increased potency, and improved binding affinity to target enzymes or receptors. In the realm of insecticides, for example, the cyclopropane (B1198618) ring is a core component of pyrethroids, a major class of synthetic insecticides.

While direct examples of commercial agrochemicals derived from this compound are not readily found, its structure suggests it is a promising starting material for the synthesis of novel active ingredients. The combination of the reactive 5-bromo position and the potentially bioactivity-enhancing 2-cyclopropyl group makes it a valuable intermediate for combinatorial chemistry approaches in the search for new crop protection solutions.

Table 1: Examples of Agrochemicals Derived from Related Pyridine Intermediates

AgrochemicalTypePrecursor Example
Fluazifop-p-butylHerbicide5-Bromo-2-chloropyridine
AzoxystrobinFungicide5-Bromo-2-chloropyridine

Strategies for Enhancing Efficacy and Selectivity in Agrochemical Formulations

The efficacy and selectivity of an active ingredient are critical for its success as a crop protection product. Formulation chemistry plays a pivotal role in maximizing the performance of an agrochemical while minimizing its impact on non-target organisms and the environment. The physicochemical properties of this compound and its potential derivatives would be key considerations in the development of advanced agrochemical formulations.

Strategies to enhance efficacy often involve improving the solubility, stability, and delivery of the active ingredient. The lipophilic nature of the cyclopropyl group in this compound could influence its solubility in different solvent systems, which is a crucial factor for formulation development. This could allow for the creation of stable emulsifiable concentrates (EC) or suspension concentrates (SC) with improved spreading and sticking properties on plant surfaces.

Selectivity, the ability of an agrochemical to affect target pests without harming the crop or beneficial organisms, can be enhanced through various strategies. One approach is to design molecules that specifically interact with a target site present in the pest but absent or significantly different in the crop. The unique three-dimensional structure of the cyclopropyl group can play a role in achieving such specific interactions. By exploring derivatives of this compound, researchers could identify compounds with high affinity for a specific pest target, thereby enhancing selectivity.

Furthermore, the development of controlled-release formulations could be a viable strategy for derivatives of this compound. By encapsulating the active ingredient in a polymer matrix, its release into the environment can be slowed down, leading to a longer period of protection and reduced environmental exposure. The specific chemical handles on the this compound molecule would be instrumental in attaching it to or incorporating it within such delivery systems.

Novel Agrochemical Scaffold Design Incorporating this compound

The discovery of novel agrochemical scaffolds is a primary objective in the quest for new modes of action to combat the growing issue of pest resistance. A scaffold is a core molecular structure upon which a variety of substituents can be placed to create a library of compounds for biological screening. This compound possesses the key attributes of a promising novel scaffold for agrochemical design.

The pyridine ring itself is a privileged scaffold in medicinal and agrochemical chemistry, known for its ability to participate in various biological interactions. The presence of a bromine atom allows for the facile introduction of diverse chemical functionalities through established synthetic methodologies like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This enables the rapid generation of a large number of analogues for structure-activity relationship (SAR) studies.

The cyclopropyl group at the 2-position adds a unique structural and conformational constraint to the scaffold. This rigidity can be advantageous for locking the molecule into a bioactive conformation, leading to higher potency and selectivity. The exploration of derivatives where different substituents are introduced at the 5-position of the 2-cyclopropylpyridine (B3349194) core could lead to the discovery of compounds with entirely new biological activities or modes of action.

For example, by reacting this compound with various boronic acids via a Suzuki coupling, a library of 5-aryl-2-cyclopropylpyridines could be synthesized. These new chemical entities could then be screened for a wide range of agrochemical activities, including herbicidal, fungicidal, and insecticidal effects. The data from these screenings would provide valuable insights into the SAR of this novel scaffold and guide the design of more potent and selective crop protection agents.

Table 2: Potential Derivative Classes from a this compound Scaffold

Reaction TypeReactantResulting Derivative ClassPotential Application
Suzuki CouplingArylboronic acids5-Aryl-2-cyclopropylpyridinesHerbicides, Fungicides
Sonogashira CouplingTerminal alkynes5-Alkynyl-2-cyclopropylpyridinesInsecticides, Fungicides
Buchwald-Hartwig AminationAmines5-Amino-2-cyclopropylpyridinesHerbicides, Plant Growth Regulators

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-cyclopropylpyridine?

The synthesis of this compound typically involves cross-coupling reactions. A feasible approach is Negishi or Suzuki coupling using halogenated pyridine precursors. For example:

  • Start with 5-bromo-2-chloropyridine (or similar halogenated intermediates) .
  • Substitute the chlorine atom with a cyclopropyl group via palladium-catalyzed coupling using cyclopropylboronic acid or zinc reagents .
  • Optimize reaction conditions (e.g., Pd(PPh₃)₄ catalyst, THF solvent, 60–80°C) to achieve >90% yield.
    Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

Q. How should researchers characterize the purity and structural identity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm cyclopropane proton signals (δ 0.5–1.5 ppm) and pyridine ring protons (δ 7.0–8.5 ppm) .
  • HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]⁺ = 212.0 for C₈H₈BrN) .
  • Elemental analysis : Validate C, H, N, and Br content within ±0.4% of theoretical values .

Q. What safety protocols are critical for handling brominated pyridines like this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile byproducts.
  • Waste disposal : Segregate halogenated waste and collaborate with certified hazardous waste management services .

Advanced Research Questions

Q. How can researchers optimize cyclopropane substitution in cross-coupling reactions?

Key factors include:

  • Catalyst selection : Pd(dba)₂ or XPhos Pd G3 for sterically hindered substrates .
  • Solvent effects : Use DMF or dioxane for higher reaction rates compared to THF.
  • Temperature control : Microwave-assisted synthesis (100–120°C) reduces reaction time while maintaining yield .
    Monitor reaction progress via TLC or GC-MS to identify intermediates and byproducts.

Q. How to resolve contradictions in spectroscopic data for brominated pyridine derivatives?

  • Comparative analysis : Cross-reference NMR data with structurally similar compounds (e.g., 5-Bromo-2-fluoropyridine δ values ).
  • Orthogonal methods : Combine X-ray crystallography (for solid-state confirmation) and IR spectroscopy (functional group validation) .
  • Computational modeling : Use DFT calculations to predict and validate spectral peaks (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

Q. What role does this compound play in multi-step pharmaceutical synthesis?

  • Intermediate in alkaloid synthesis : The cyclopropane ring enhances metabolic stability, making it valuable in bioactive molecule design (e.g., perlolidine analogs ).
  • Fragment-based drug discovery : Use as a building block for kinase inhibitors or antiviral agents via late-stage functionalization .
  • Case study : Coupling with triazole fragments (e.g., rac-3-cyclopropyl-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole dihydrochloride) to explore structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.